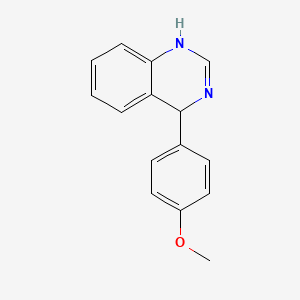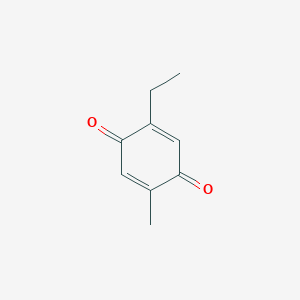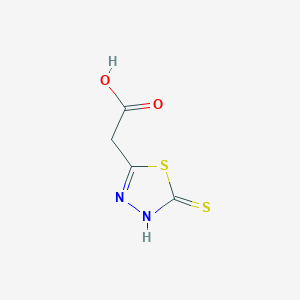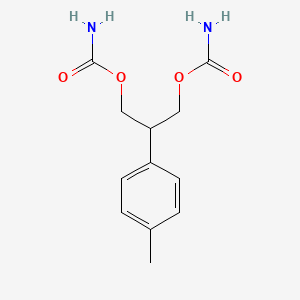
p-Cymene-9,10-diol, dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Cymene-9,10-diol, dicarbamate: is an organic compound with the molecular formula C12H16N2O4. It is a derivative of p-cymene, which is a naturally occurring aromatic organic compound. The structure of this compound includes a benzene ring substituted with a methyl group and an isopropyl group, along with two carbamate groups attached to the diol functionality .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-cymene-9,10-diol, dicarbamate can be achieved through a multi-step process. One common method involves the initial preparation of p-cymene from limonene or 1,8-cineole through hydrogenation and dehydrogenation reactions . The diol functionality can be introduced by hydroxylation of p-cymene, followed by the reaction with carbamoyl chloride to form the dicarbamate groups .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The integration of biological and chemical catalysis has been explored to optimize the production of p-cymene from renewable biomass sources . This approach not only enhances the efficiency of the process but also reduces the environmental impact.
化学反应分析
Types of Reactions: p-Cymene-9,10-diol, dicarbamate undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones.
Reduction: The carbamate groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
Chemistry: p-Cymene-9,10-diol, dicarbamate is used as a ligand in coordination chemistry, particularly with transition metals like ruthenium and osmium . These complexes have applications in catalysis and materials science.
Biology and Medicine: The compound has shown potential in biological applications, including its use as an anticancer agent. p-Cymene metallo-derivatives have demonstrated significant anticancer activity in various test systems .
Industry: In the industrial sector, this compound is used as a sustainable solvent in polymer synthesis. It has been found to be highly compatible with direct arylation polymerization, offering an eco-friendly alternative to conventional solvents .
作用机制
The mechanism of action of p-cymene-9,10-diol, dicarbamate involves its interaction with molecular targets and pathways. In the case of its anticancer activity, the compound forms complexes with transition metals, which can induce apoptosis in cancer cells by disrupting cellular processes . The exact molecular targets and pathways involved in these effects are still under investigation.
相似化合物的比较
p-Cymene: The parent compound, which lacks the diol and carbamate functionalities.
p-Cymene-9,10-diol: A derivative with only the diol groups.
p-Cymene-9,10-diol, mono-carbamate: A derivative with one carbamate group.
Uniqueness: p-Cymene-9,10-diol, dicarbamate is unique due to the presence of both diol and dicarbamate functionalities, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including catalysis, medicine, and polymer synthesis.
属性
CAS 编号 |
25462-35-5 |
|---|---|
分子式 |
C12H16N2O4 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
[3-carbamoyloxy-2-(4-methylphenyl)propyl] carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8-2-4-9(5-3-8)10(6-17-11(13)15)7-18-12(14)16/h2-5,10H,6-7H2,1H3,(H2,13,15)(H2,14,16) |
InChI 键 |
HXGYVQDURKNEPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(COC(=O)N)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


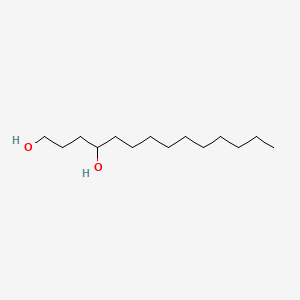
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
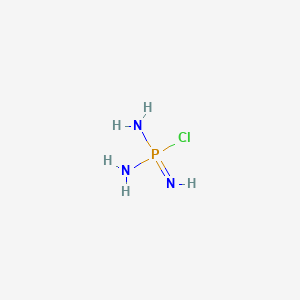
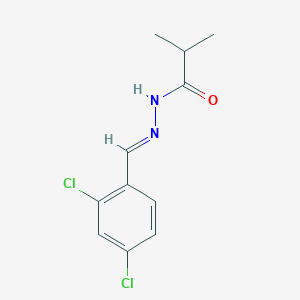

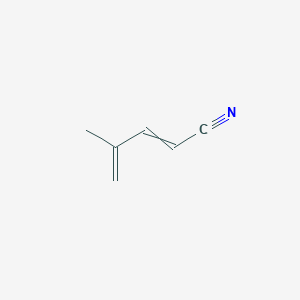

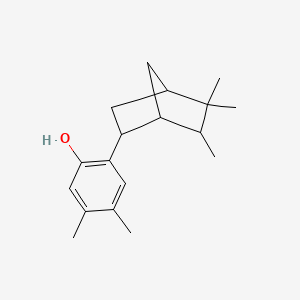
![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)

